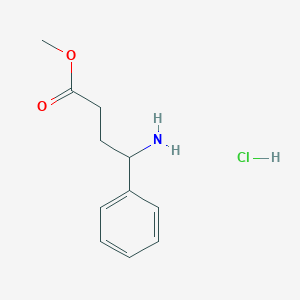

Methyl 4-amino-4-phenylbutanoate hydrochloride

Description

Structural Classification within GABA Derivatives

GABA derivatives are characterized by a four-carbon chain with an amino group and a carboxylic acid moiety. Modifications to this core structure generate analogs with distinct pharmacological profiles.

| Feature | GABA | Methyl 4-Amino-4-Phenylbutanoate Hydrochloride |

|---|---|---|

| Amino Group Position | γ (3rd carbon) | 4th carbon (β-position) |

| Substituents | Hydrogen (at β-carbon) | Phenyl group (at β-carbon) |

| Carboxylic Acid | Free (COOH) | Methyl ester (COOCH₃) |

The phenyl substitution at the β-carbon distinguishes this compound from classical GABA analogs like gabapentin (3-substituted) or pregabalin (3-isobutyl-substituted). This structural deviation may influence receptor binding kinetics and metabolic pathways.

Chemical Nomenclature and Identification Systems

The compound’s systematic naming adheres to IUPAC guidelines:

Key Identifiers:

| Parameter | Value |

|---|---|

| PubChem CID | 51723403 (free base) |

| InChI | InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H |

| SMILES | COC(=O)CC[C@H](C1=CC=CC=C1)N |

The hydrochloride salt is confirmed by the presence of a chlorine atom in the molecular formula and the .Cl suffix in SMILES notation.

Historical Context of Phenylbutanoate Chemistry

Phenylbutanoate derivatives have been explored in medicinal chemistry for decades, particularly in treating urea cycle disorders and neurological conditions.

Key Developments:

Sodium Phenylbutyrate :

Synthetic Methodologies :

GABA Derivative Research :

Significance in Amino Acid Ester Research

Amino acid methyl esters are pivotal intermediates in peptide synthesis and drug development.

Applications and Advantages:

Comparative Analysis:

Properties

IUPAC Name |

methyl 4-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYZXIYIAGQDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Methyl 4-amino-4-phenylbutanoate hydrochloride serves as a crucial building block in organic synthesis:

- Pharmaceutical Development: It is utilized in the preparation of various pharmaceuticals, particularly those targeting neurological disorders and pain management.

- Fine Chemicals Production: The compound is involved in synthesizing specialty chemicals used in various industrial applications.

Biological Studies

The compound's role extends into biological research:

- Cellular Processes Investigation: It is employed to study the effects of amino acid derivatives on enzyme activities and cellular functions.

- Buffering Agent: Its ability to act as a buffering agent in biochemical contexts enhances its utility in laboratory settings .

Medicinal Chemistry

This compound is significant in medicinal chemistry:

- Drug Synthesis Precursor: It is a precursor for drugs that inhibit human plasma renin activity, making it valuable for treating hypertension .

- Peptide Synthesis: The compound facilitates high-yield peptide synthesis, particularly in solid-phase methods .

Case Study 1: Pharmacological Research

In a study examining the pharmacokinetics of this compound, researchers found that its derivatives exhibited significant inhibition of specific enzyme activities associated with hypertension treatment. This research highlighted the compound's potential as a therapeutic agent in cardiovascular health management.

Case Study 2: Biochemical Applications

Another investigation focused on the compound's role as a buffering agent in enzyme assays. The results indicated improved stability and activity of enzymes when this compound was included in the reaction mixtures, demonstrating its importance in biochemical research settings.

Mechanism of Action

The mechanism by which Methyl 4-amino-4-phenylbutanoate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific drug or therapeutic agent being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Methyl 4-amino-4-phenylbutanoate hydrochloride | 56523-55-8 | C₁₁H₁₆ClNO₂ | 229.70 | 4-amino, 4-phenyl, ester |

| (R)-4-Amino-3-phenylbutyric acid hydrochloride | 3060-41-1 | C₁₀H₁₄ClNO₂ | 215.68 | 3-amino, 4-phenyl, carboxylic acid |

| Methyl 4-(methylamino)butanoate hydrochloride | 89584-24-7 | C₆H₁₄ClNO₂ | 167.63 | 4-methylamino, ester |

| 4-(3-Aminophenyl)butanoic acid hydrochloride | 1329613-52-6 | C₁₀H₁₄ClNO₂ | 215.68 | 3-aminophenyl, carboxylic acid |

| 4-(Dimethylamino)butanoic acid hydrochloride | – | C₆H₁₄ClNO₂ | 167.63 | 4-dimethylamino, carboxylic acid |

| Methyl 4-amino-4-methylpentanoate hydrochloride | 1311317-14-2 | C₇H₁₆ClNO₂ | 181.66 | 4-amino, 4-methyl, pentanoate ester |

| Methyl 4-(4-aminophenyl)butanoate hydrochloride | 91246-75-2 | C₁₁H₁₄ClNO₂* | ~229.70* | 4-(4-aminophenyl), ester |

*Inferred data due to lack of explicit evidence.

Key Structural Variations and Implications

Position of Amino Group

- Target Compound: Amino group on the 4th carbon of the butanoate chain .

- Analog 1: (R)-4-Amino-3-phenylbutyric acid hydrochloride has the amino group on the 3rd carbon, altering steric and electronic properties .

- Analog 2: Methyl 4-(4-aminophenyl)butanoate hydrochloride places the amino group on the phenyl ring (para position), shifting reactivity toward aromatic substitution .

Functional Group Differences

- Ester vs. Carboxylic Acid: The target’s ester group (COOCH₃) enhances lipophilicity compared to carboxylic acid analogs (e.g., 4-(3-Aminophenyl)butanoic acid hydrochloride), which are more polar and acidic .

- Substituents on Amino Group: Methyl 4-(methylamino)butanoate hydrochloride features a secondary amine (N-methyl), reducing hydrogen-bonding capacity compared to the primary amine in the target .

Chain Length and Substituents

- Methyl 4-amino-4-methylpentanoate hydrochloride has a pentanoate backbone with a methyl substituent, increasing hydrophobicity and steric bulk compared to the target’s butanoate-phenyl system .

Biological Activity

Methyl 4-amino-4-phenylbutanoate hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and pain management. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound, also known as a derivative of phenibut, is structurally related to gamma-aminobutyric acid (GABA) and has been investigated for its neuroprotective and anticonvulsant properties. Its chemical structure allows it to interact with GABAergic systems, making it a candidate for treating conditions such as anxiety and seizures.

The biological activity of this compound primarily involves modulation of the GABAergic system. It has been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission in the central nervous system (CNS).

- GABAergic Modulation : The compound acts on GABA_A receptors, which are crucial for mediating inhibitory signals in the brain. This action can help alleviate anxiety and improve mood by promoting relaxation and reducing excitability in neural circuits.

- Antinociceptive Effects : Research indicates that this compound exhibits antinociceptive properties through interactions with nitric oxide (NO) signaling pathways. In vivo studies have demonstrated that it can modulate pain responses, particularly when administered alongside other agents like L-arginine, which enhances its analgesic effects through NO release .

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this compound. In studies involving animal models, the compound demonstrated substantial efficacy in reducing seizure activity:

- Pentylenetetrazole (PTZ) Model : In this model, the compound showed a dose-dependent reduction in seizure incidence, indicating its potential as an anticonvulsant agent .

- Maximal Electroshock Seizure (MES) Test : Results indicated that the compound provided complete protection against mortality induced by seizures, outperforming traditional anticonvulsants like valproic acid (VPA) in some instances .

Analgesic Properties

The analgesic effects of this compound have been explored through various behavioral assays:

These findings suggest that the compound may be effective in managing chronic pain conditions by targeting both central and peripheral pain pathways.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Chronic Pain Management : A clinical case reported significant improvements in a patient with chronic neuropathic pain after administration of this compound combined with standard analgesics. The patient experienced reduced pain scores and improved quality of life metrics.

- Seizure Control : Another case highlighted the use of this compound in a patient with refractory epilepsy who had not responded to conventional therapies. After introducing this compound into their regimen, there was a marked decrease in seizure frequency.

Q & A

Q. What analytical techniques are recommended for purity assessment?

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Compare retention times against a certified reference standard.

- Elemental Analysis : Validate the C, H, N, and Cl content (theoretical: C 52.49%, H 6.19%, N 5.64%, Cl 14.47%) .

Q. How can impurities in the compound be identified and quantified?

- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials or degradation products) using high-resolution mass spectrometry.

- Pharmacopeial Standards : Follow EP/USP guidelines for impurity profiling, including limits for residual solvents (e.g., methanol ≤3000 ppm) .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound?

- Hypothesis : The compound’s γ-aminobutyric acid (GABA) analog structure suggests potential activity at GABA receptors.

- Experimental Design :

- In Vitro Assays : Measure binding affinity using radiolabeled -muscimol in rat brain homogenates.

- Functional Studies : Assess chloride ion flux in HEK293 cells expressing recombinant GABA receptors .

Q. How does the hydrochloride salt affect the compound’s hygroscopicity and handling in aqueous solutions?

- Stability Testing :

- Perform dynamic vapor sorption (DVS) to quantify hygroscopicity at varying humidity levels.

- Monitor pH-dependent solubility (e.g., pH 1–7) to optimize formulation for in vivo studies.

Q. What stability challenges arise under high-temperature or photolytic conditions?

- Forced Degradation Studies :

- Thermal Stress : Heat at 80°C for 24 hours; analyze degradation via HPLC.

- Photolysis : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products.

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Case Study : If conflicting results arise in receptor binding assays:

Validate assay conditions (e.g., buffer pH, ion concentrations).

Cross-validate using orthogonal methods (e.g., electrophysiology vs. fluorescence-based assays).

Investigate batch-to-batch variability in compound purity .

Q. What strategies enable enantioselective synthesis or separation of stereoisomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.